

An In-depth Technical Guide to the Chemical Identifiers of Widdrol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Widdrol*

Cat. No.: *B1201782*

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development and natural product chemistry, precise identification of chemical compounds is paramount. **Widdrol**, a naturally occurring sesquiterpenoid alcohol, has garnered interest for its potential biological activities. This guide provides a comprehensive overview of its key chemical identifiers.

Core Chemical Data

Unambiguous identification of a chemical substance is crucial for scientific communication, data retrieval, and regulatory compliance. This is achieved through a variety of standardized identifiers, each serving a specific purpose.

Identifier	Value	Description
CAS Number	6892-80-4[1][2][3][4]	The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It provides an unambiguous way to identify a compound, as a single substance can have many different systematic, generic, or trivial names.
IUPAC Name	(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[5]annulen-7-ol[2]	The International Union of Pure and Applied Chemistry (IUPAC) name is a systematic name that precisely describes the chemical structure of a compound according to established nomenclature rules.
Molecular Formula	C15H26O[1][2][4]	The molecular formula indicates the number of atoms of each element in a molecule of the compound.
Molecular Weight	222.37 g/mol [2][4]	The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of the constituent elements.
PubChem CID	94334[1][2]	The PubChem Compound Identification (CID) is a unique integer used as the primary identifier for a chemical compound in the PubChem database, a public repository of information on chemical

substances and their biological activities.

SMILES String

C[C@@]12CCCC(C1=CC--INVALID-LINK--(C)O)(C)C[2]

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings. It is widely used in cheminformatics.

InChIKey

BXGVVQADPFXGHD-
LSDHHAUSA-N[1][2]

The International Chemical Identifier Key (InChIKey) is a hashed version of the full InChI, providing a compact and searchable chemical identifier.

Experimental Protocols

The determination of chemical identifiers for a compound like **Widdrol** involves a combination of experimental techniques and database registration.

For the determination of structure and, consequently, the IUPAC name and SMILES string, the following spectroscopic methods are typically employed:

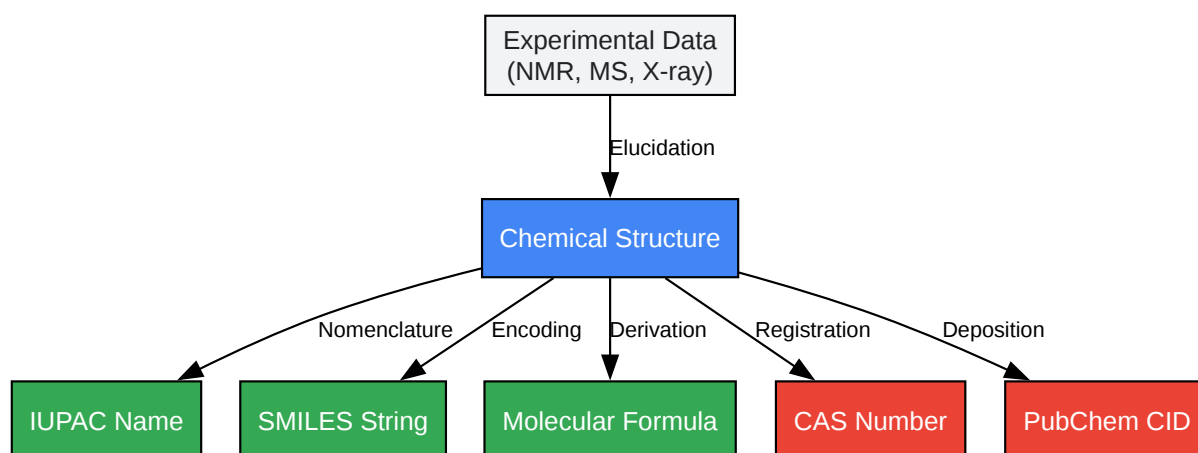
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms the molecular formula.[6]
Fragmentation patterns observed in MS/MS experiments can provide further structural information.
- X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including stereochemistry.

Registration and Assignment of Identifiers:

- **CAS Number:** Once a new chemical substance is reported in the scientific literature, it is registered by the Chemical Abstracts Service, which assigns a unique CAS number.
- **PubChem CID:** When a compound's structure and data are submitted to the PubChem database, a unique CID is assigned.

Logical Relationships in Chemical Identification

The process of identifying a chemical compound and assigning its various identifiers follows a logical progression. The experimental determination of the chemical structure is the foundational step from which other identifiers are derived.



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Widdrol | C₁₅H₂₆O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 135051284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6892-80-4 CAS Manufactory [m.chemicalbook.com]
- 5. widdrol, 6892-80-4 [thegoodscentcompany.com]
- 6. widdrol(6892-80-4)质谱(MS) [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Identifiers of Widdrol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201782#widdrol-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com